3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine
Description
3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is a heterocyclic compound featuring a 2-hydroxypyridine core substituted with a 4-chloro-3-cyanophenyl group. This structure combines electron-withdrawing substituents (Cl and CN) with the tautomeric 2-hydroxypyridine moiety, which is known to influence reactivity, stability, and intermolecular interactions . Derivatives of 2-hydroxypyridine and 3-cyanopyridine are critical intermediates in synthesizing pharmaceuticals, dyes, and coordination complexes due to their versatile electronic and tautomeric properties . The compound’s synthesis likely involves diazonium coupling or condensation reactions, as seen in analogous systems .
Properties
IUPAC Name |
2-chloro-5-(2-oxo-1H-pyridin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-4-3-8(6-9(11)7-14)10-2-1-5-15-12(10)16/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIFYVJQEOYNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682936 | |
| Record name | 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-27-8 | |
| Record name | 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine typically involves the reaction of 4-chloro-3-cyanophenylboronic acid with 2-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(4-Chloro-3-cyanophenyl)-2-pyridone.
Reduction: 3-(4-Chloro-3-aminophenyl)-2-hydroxypyridine.
Substitution: 3-(4-Amino-3-cyanophenyl)-2-hydroxypyridine.
Scientific Research Applications
3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Key Comparisons :
- 5-(3- and 4-Substituted phenylazo)-2-hydroxypyridines : These analogs demonstrate solvent-dependent tautomerism, with the 2-hydroxypyridine form dominating in DMSO .
- 3-Cyanopyridine Derivatives: Substitution at the 3-position with cyano groups enhances electrophilicity, facilitating nucleophilic additions compared to unsubstituted pyridines .
Substituent Effects on Physical and Chemical Properties
The 4-chloro-3-cyanophenyl substituent significantly impacts the compound’s properties:
Table 1: Substituent Effects on Melting Points and Reactivity
Key Observations :
- Chlorine : Enhances lipophilicity and resistance to oxidation.
- Cyano Group: Increases dipole moment and hydrogen-bonding capacity, influencing solubility in polar solvents .
Spectroscopic and Analytical Data
Table 2: Comparative Spectroscopic Features
Notable Trends:
Comparative Activity :
- 2-Hydroxypyridine N-Oxide Derivatives : Exhibit higher biological activity (e.g., antimicrobial) compared to 3-hydroxypyridine analogs, likely due to enhanced H-bonding and electron withdrawal .
- 3-Cyanopyridine Complexes: Serve as precursors for anticancer agents, with the -CN group facilitating ligand exchange in coordination chemistry .
Biological Activity
3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a hydroxypyridine moiety substituted with a chloro and cyanophenyl group. This unique structure contributes to its diverse biological activities.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which can lead to antimicrobial and anticancer effects. For example, it may inhibit bacterial RNA polymerase, thereby exhibiting antimicrobial activity.
- Modulation of Protein Interactions : The hydroxyl group in the compound allows for hydrogen bonding with biological macromolecules, potentially modulating protein interactions and signaling pathways.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at specific concentrations.
Anticancer Properties
Preliminary research suggests that this compound may have anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although the exact mechanism remains to be fully elucidated .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against resistant bacterial strains revealed a minimum inhibitory concentration (MIC) that was lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, the compound demonstrated significant cytotoxicity. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against resistant strains |
| 6-(2,4-Dimethoxyphenyl)-2-hydroxypyridine | Moderate | High | Known for broader spectrum antimicrobial activity |
| 5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine | Low | Moderate | Less potent than this compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
